N-{3-[(3-chlorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
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Overview
Description
N-{3-[(3-chlorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with a unique structure that combines a quinazoline core with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-chlorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl group and the propyl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-chlorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinazoline ketones, while reduction of the carbonyl group can produce quinazoline alcohols.
Scientific Research Applications
N-{3-[(3-chlorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(3-chlorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{(3-chlorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide
- N-(3-{(3-chlorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide
Uniqueness
N-{3-[(3-chlorobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1119415-25-6 |
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Molecular Formula |
C19H17ClN4O3 |
Molecular Weight |
384.8g/mol |
IUPAC Name |
N-[3-[(3-chlorobenzoyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C19H17ClN4O3/c20-13-6-3-5-12(11-13)17(25)21-9-4-10-22-19(27)16-23-15-8-2-1-7-14(15)18(26)24-16/h1-3,5-8,11H,4,9-10H2,(H,21,25)(H,22,27)(H,23,24,26) |
InChI Key |
RIFDVHCEUCZEGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCCCNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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